1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one
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Overview
Description
1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-1-(2-hydroxyethyl)uracil with tosylmethyl isocyanide (TosMIC) in the presence of a base can yield the desired oxazole-pyridine fused compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of ionic liquids as solvents can also enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A simpler oxazole derivative with different reactivity and applications.
Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure but different chemical properties.
Pyridine: A basic nitrogen-containing heterocycle that forms the backbone of many bioactive molecules.
Uniqueness
1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one is unique due to its fused oxazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
61082-60-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H11N3O2/c1-5(12)11-3-2-7-6(4-11)8(9)13-10-7/h2-4,9H2,1H3 |
InChI Key |
JSPASMGRRTXALS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=NOC(=C2C1)N |
Origin of Product |
United States |
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